2-(1,3,4-Thiadiazol-2-ylsulfanyl)propanoic acid
Overview
Description
Preparation Methods
The synthesis of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)propanoic acid typically involves the reaction of 1,3,4-thiadiazole-2-thiol with a suitable propanoic acid derivative under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(1,3,4-Thiadiazol-2-ylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-(1,3,4-Thiadiazol-2-ylsulfanyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes . The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(1,3,4-Thiadiazol-2-ylsulfanyl)propanoic acid can be compared with other thiadiazole derivatives, such as:
- 2-(1,3,4-Thiadiazol-2-ylthio)acetic acid
- 2-(1,3,4-Thiadiazol-2-ylsulfanyl)butanoic acid
- 2-(1,3,4-Thiadiazol-2-ylsulfanyl)pentanoic acid
These compounds share similar structural features but differ in the length and nature of the carbon chain attached to the thiadiazole ring . The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular research and industrial applications .
Properties
IUPAC Name |
2-(1,3,4-thiadiazol-2-ylsulfanyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2/c1-3(4(8)9)11-5-7-6-2-10-5/h2-3H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHYUQDITCVKIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NN=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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